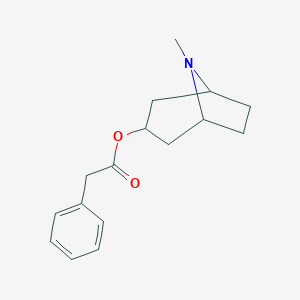
trans-10-Hydroxynortriptyline maleate
Descripción general
Descripción
“Trans-10-Hydroxynortriptyline maleate” is a metabolite of Nortriptyline . Its chemical name is (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzoa,dannulen-10-ol fumarate .
Molecular Structure Analysis
The molecular formula of “trans-10-Hydroxynortriptyline maleate” is C23H25NO5. The molecular weight is 395.4 g/mol. The IUPAC name is (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolic Pathways of Tricyclic Antidepressants : Amitriptyline, a widely used tricyclic antidepressant, undergoes oxidative metabolism, producing secondary amines like nortriptyline and primary amines, along with N-oxide derivatives. This process involves hydroxylation at the ethylene bridge leading to four isomeric alcohols, with the (−)‐(E)‐10‐hydroxy compounds typically being major products. This review highlights the stereo- and enantioselective disposition of these metabolites and their implications in clinical pharmacology, emphasizing the role of polymorphic enzymes like CYP2D6 in metabolism and potential drug interactions (Breyer‐Pfaff, 2004).
Therapeutic Applications Beyond Depression
- Antipsychotic Agent Formulations : Asenapine maleate, a second-generation antipsychotic, has been the focus of research for enhancing safety and efficacy through novel formulations. This critical review discusses the advancement in analytical methodologies for quantifying asenapine maleate in pharmaceutical and biological samples, aiming to support the development of more effective therapeutic strategies and formulations (Kotak et al., 2021).
Biomedical Research and Development
Hydroxyapatite in Biomedical Applications : Hydroxyapatite's similarity to natural bone in structure and chemical composition makes it a key material in bone tissue regeneration and drug delivery systems. Advances in its synthesis, functionalization, and applications in biomedical fields, including implants and coatings, highlight its importance in developing new medical technologies and therapies (Haider et al., 2017).
DNAzymes in Clinical Therapeutics : The 10-23 DNAzyme, with its potential for site-specific RNA cleavage, presents a promising avenue for downregulating therapeutically important genes across various conditions, including viral, bacterial infections, and cancers. Its move towards clinical trials underscores the potential of nucleic acid-based therapies in future medical treatments (Fokina et al., 2015).
Conjugated Linoleic Acid (CLA) in Health Research : CLA, particularly its trans-10,cis-12 isomer, has been studied for its potential health benefits beyond its original identification as an anticancer component. Research into its effects on obesity, immune response, and inflammatory conditions demonstrates the complex biological activities of CLA and its relevance in nutritional and therapeutic research (Silveira et al., 2007).
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFXQSLHWIUSS-FDVMRUETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1156-99-6 (Parent) | |
| Record name | E-10-hydroxynortriptyline hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-10-Hydroxynortriptyline maleate | |
CAS RN |
74853-74-0 | |
| Record name | E-10-hydroxynortriptyline hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-10-Hydroxy Nortriptyline Maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?
A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



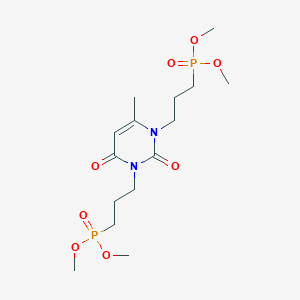


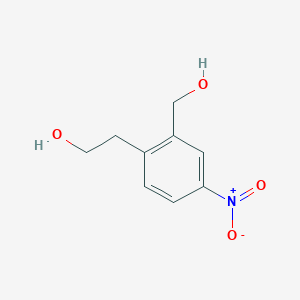
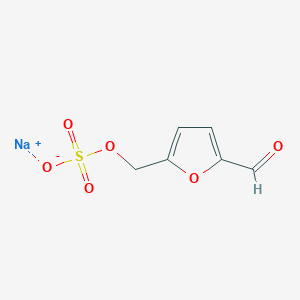
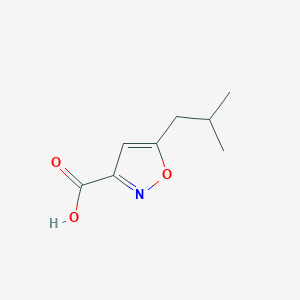
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)


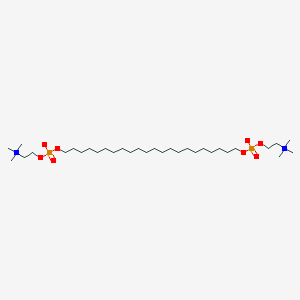
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
